molecular formula C14H13ClO2 B1487494 2-Methyl-2-(2-naphthyloxy)propanoyl chloride CAS No. 65250-18-2

2-Methyl-2-(2-naphthyloxy)propanoyl chloride

Cat. No. B1487494
CAS RN: 65250-18-2
M. Wt: 248.7 g/mol
InChI Key: OLLUFTJVVURKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-(2-naphthyloxy)propanoyl chloride is a chemical compound with the molecular formula C14H13ClO2 and a molecular weight of 248.71 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 2-Methyl-2-(2-naphthyloxy)propanoyl chloride consists of 14 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .

Scientific Research Applications

Kinetic Resolution in Synthesis of Beta-Adrenergic Blockers

The kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic blocking agents such as propranolol and nadoxolol, demonstrates the relevance of related compounds in pharmaceutical synthesis. This process involves stereoselective hydrolysis of acyl derivatives to obtain highly optically pure intermediates, underlining the precision required in synthesizing medication components (Kapoor et al., 2003).

Advanced Catalysis in Alkylation Reactions

Research on catalysis in the alkylation reaction of 1-naphthol with epichlorohydrin to produce 1-(1-naphthyloxy)-2,3-epoxypropane showcases the application of sophisticated catalytic methods in creating intermediates for drugs like propranolol. This highlights the significance of innovative catalytic strategies in enhancing the efficiency and selectivity of pharmaceutical ingredient synthesis (Jovanovic et al., 2006).

Stereoinversion in Acylation Processes

The stereoinversion observed in the diastereoselective acylation of benzoxazine derivatives with 2-aryloxypropionyl chlorides, including 2-(1-naphthyloxy)propionyl chloride, illustrates the intricate manipulations possible in synthetic chemistry to achieve desired stereochemical outcomes. Such studies provide insights into the mechanisms of stereoselectivity crucial for developing new pharmaceuticals (Vakarov et al., 2019).

Exploration of Aromatic Compounds in Synthesis

The preparation and application of aromatic compounds, such as the synthesis and study of various naphthyl- and phenyl-derivatives, shed light on the broad utility of these compounds in creating complex molecules. Research in this area often aims to develop new materials or pharmaceuticals with enhanced properties (Balo et al., 2000).

properties

IUPAC Name

2-methyl-2-naphthalen-2-yloxypropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-14(2,13(15)16)17-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLUFTJVVURKCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)OC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(2-naphthyloxy)propanoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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